molecular formula C16H15F2NO2 B4702391 2-(4-fluorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide

2-(4-fluorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide

Cat. No.: B4702391
M. Wt: 291.29 g/mol
InChI Key: MXSHNDIGPCTYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide is an organic compound that features both fluorophenyl and fluorophenoxy groups

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s used in a pharmaceutical context, the mechanism of action would depend on the specific biological target in the body .

Future Directions

The future directions for this compound would depend on its applications. If it’s a pharmaceutical or agrochemical intermediate, future research might focus on improving its synthesis or exploring new applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide typically involves the reaction of 4-fluorophenol with 4-fluoroaniline in the presence of a suitable catalyst. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-fluorophenol is replaced by the amine group of 4-fluoroaniline. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Hydroxyl or amino derivatives

Scientific Research Applications

2-(4-fluorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    4-fluorophenol: A fluorinated phenolic compound used as a starting reagent for synthesizing pharmaceuticals.

    4-fluoroaniline: An aromatic amine used in the production of dyes, pharmaceuticals, and agrochemicals.

Uniqueness

2-(4-fluorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide is unique due to its dual fluorinated aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2/c1-16(2,21-14-9-5-12(18)6-10-14)15(20)19-13-7-3-11(17)4-8-13/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSHNDIGPCTYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)F)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide
Reactant of Route 3
Reactant of Route 3
2-(4-fluorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide
Reactant of Route 4
Reactant of Route 4
2-(4-fluorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide
Reactant of Route 5
Reactant of Route 5
2-(4-fluorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide
Reactant of Route 6
Reactant of Route 6
2-(4-fluorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.